![molecular formula C15H22BNO3 B1398901 N,2-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 1233526-90-3](/img/structure/B1398901.png)
N,2-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Overview
Description
N,2-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, also known as DMB, is an organic compound that has become increasingly popular among scientists for its wide range of uses in scientific research. DMB is a relatively new synthetic compound, first synthesized in 2016, that has been used in a variety of research applications, including organic synthesis, catalysis, and as a reagent. This compound has been shown to have several unique properties that make it an ideal choice for scientific research, such as its high solubility in organic solvents, its ability to act as a catalyst, and its ability to act as a reagent.
Scientific Research Applications
1. Amyloid Imaging in Alzheimer's Disease
Amyloid imaging ligands, including compounds related to N,2-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, are used to measure amyloid in vivo in the brains of Alzheimer's patients. PET amyloid imaging techniques represent a breakthrough in understanding the pathophysiological mechanisms and time course of amyloid deposits in the brain. This advancement enables early detection of Alzheimer's disease and is pivotal in evaluating new anti-amyloid therapies (Nordberg, 2007).
2. Therapeutic Applications of Benzoxaborole Compounds
Benzoxaborole, a boron-heterocyclic scaffold related to this compound, has a broad spectrum of applications in medicinal chemistry. Benzoxaborole derivatives have been discovered as new classes of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents. The versatility and drug-like properties of benzoxaborole compounds have led to clinical use and further investigation in various phases of clinical trials (Nocentini, Supuran, & Winum, 2018).
3. Benzoxaboroles in Supramolecular Chemistry
Benzoxaboroles, derivatives of phenylboronic acids including structures similar to this compound, have gained importance in supramolecular chemistry due to their exceptional properties and wide applications. They are used as building blocks and protecting groups in organic synthesis and exhibit biological activity. Their ability to bind hydroxyl compounds enables applications as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak, Cyrański, Żubrowska, & Sporzyński, 2009).
4. Benzoxaboroles in Nanotechnology and Biomedical Applications
Benzene-1,3,5-tricarboxamides (BTAs), including structures related to this compound, are utilized in various scientific disciplines, including nanotechnology and biomedical applications. The self-assembly of BTAs into nanometer-sized rod-like structures is essential in these fields. Moreover, their multivalent nature drives applications in the biomedical field (Cantekin, de Greef, & Palmans, 2012).
Mechanism of Action
Target of Action
Boronic acid derivatives like this compound are often used in suzuki-miyaura cross-coupling reactions . They can act as a source of boron, which can form bonds with carbon in the presence of a palladium catalyst .
Mode of Action
The compound likely interacts with its targets through a process known as borylation, where a boron atom is added to an organic molecule . This can result in changes to the structure and properties of the target molecule, potentially altering its function or reactivity.
Biochemical Pathways
In the context of suzuki-miyaura cross-coupling reactions, the compound could be involved in the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context in which it is used. In the case of Suzuki-Miyaura cross-coupling reactions, the result would be the formation of a new carbon-carbon bond .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of N,2-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. For instance, the compound is stored under inert gas and should be protected from light and air . These precautions suggest that the compound may be sensitive to oxidation or other forms of degradation.
properties
IUPAC Name |
N,2-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-10-9-11(7-8-12(10)13(18)17-6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPYHNBFWNGYTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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